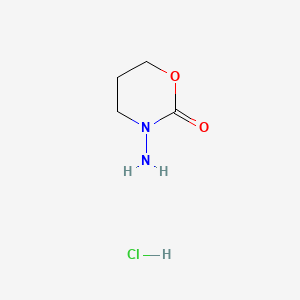![molecular formula C3H4BrN5S B13453989 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate brominating agents. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features but different pharmacological activities.
[1,2,4]Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with distinct biological properties.
[1,2,4]Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique applications in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is unique due to its dual inhibition of PARP-1 and EGFR, which makes it particularly effective in targeting cancer cells. Its ability to induce apoptosis and arrest the cell cycle at the G2/M phase further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C3H4BrN5S |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine;hydrobromide |
InChI |
InChI=1S/C3H3N5S.BrH/c4-2-7-8-1-5-6-3(8)9-2;/h1H,(H2,4,7);1H |
InChI Key |
VGWBVMAEBAJALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2N1N=C(S2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)




![tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13453921.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)







